molecular formula C19H20F3N3O3 B2844836 N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide CAS No. 1208822-12-1

N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide

Cat. No.: B2844836
CAS No.: 1208822-12-1
M. Wt: 395.382
InChI Key: LIXQRDPBLWUAQY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenylureido moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-(trifluoromethyl)phenyl isocyanate, which is then reacted with 4-aminophenylacetic acid to form the corresponding urea derivative. This intermediate is further reacted with 2-methoxyethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and phenylureido moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-(4-(3-(4-fluorophenyl)ureido)phenyl)acetamide
  • N-(2-methoxyethyl)-2-(4-(3-(4-chlorophenyl)ureido)phenyl)acetamide
  • N-(2-methoxyethyl)-2-(4-(3-(4-bromophenyl)ureido)phenyl)acetamide

Uniqueness

N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-28-11-10-23-17(26)12-13-2-6-15(7-3-13)24-18(27)25-16-8-4-14(5-9-16)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXQRDPBLWUAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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